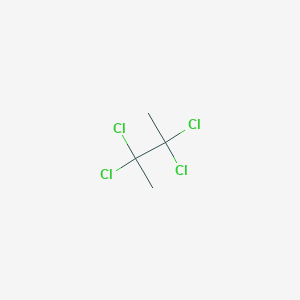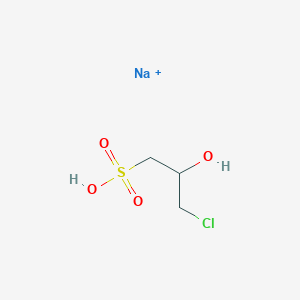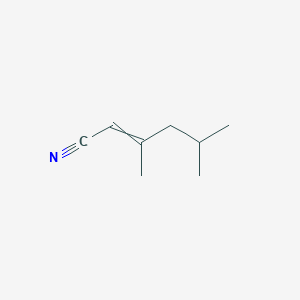
3,5-Dimethylhex-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylhex-2-enenitrile is a chemical compound with the molecular formula C8H13N. It is a colorless liquid with a fruity odor. This compound is widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylhex-2-enenitrile is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the cyano group (-CN) in its structure.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,5-Dimethylhex-2-enenitrile. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-Dimethylhex-2-enenitrile in laboratory experiments is its unique chemical properties. It is a versatile compound that can be used in various chemical reactions. However, its toxicity and potential health hazards make it challenging to handle in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 3,5-Dimethylhex-2-enenitrile in scientific research. One direction is the development of new materials such as advanced polymers and coatings. Another direction is the synthesis of new pharmaceutical compounds for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action and potential health hazards associated with this compound.
Conclusion:
In conclusion, 3,5-Dimethylhex-2-enenitrile is a versatile chemical compound that is widely used in various scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various organic compounds. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. Further studies are needed to understand its mechanism of action and potential health hazards associated with this compound.
Synthesemethoden
The synthesis of 3,5-Dimethylhex-2-enenitrile can be achieved through the reaction of 2,3-dimethyl-1,3-butadiene with hydrogen cyanide in the presence of a catalyst. This reaction produces 3,5-Dimethylhex-2-enenitrile as the main product.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylhex-2-enenitrile is widely used in scientific research applications such as organic synthesis, material science, and medicinal chemistry. It is used as a building block for the synthesis of various organic compounds. It is also used in the development of new materials such as polymers and coatings. In medicinal chemistry, 3,5-Dimethylhex-2-enenitrile is used as a starting material for the synthesis of pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
14368-39-9 |
|---|---|
Produktname |
3,5-Dimethylhex-2-enenitrile |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
3,5-dimethylhex-2-enenitrile |
InChI |
InChI=1S/C8H13N/c1-7(2)6-8(3)4-5-9/h4,7H,6H2,1-3H3 |
InChI-Schlüssel |
KMZKRGSNSZTFDC-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C/C(=C\C#N)/C |
SMILES |
CC(C)CC(=CC#N)C |
Kanonische SMILES |
CC(C)CC(=CC#N)C |
Synonyme |
(Z)-3,5-dimethylhex-2-enenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



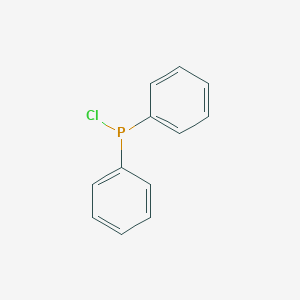
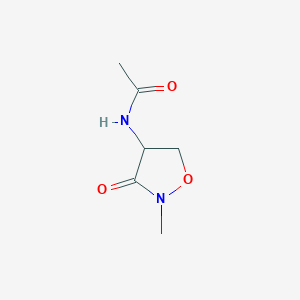
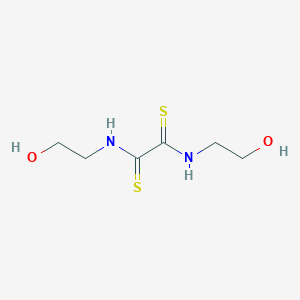
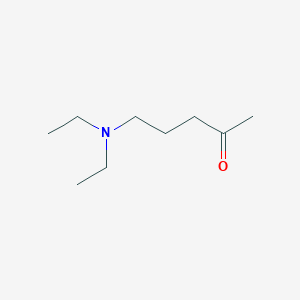
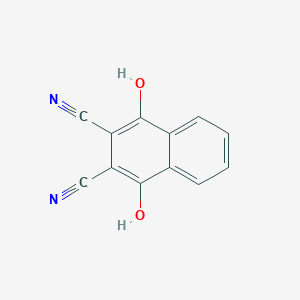
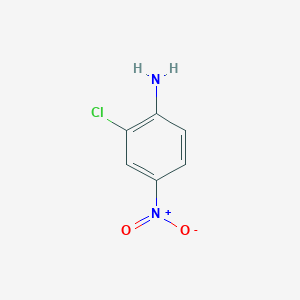
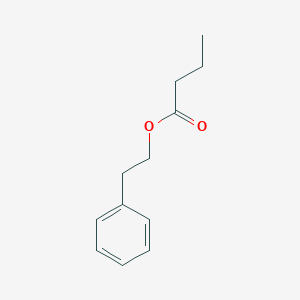
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

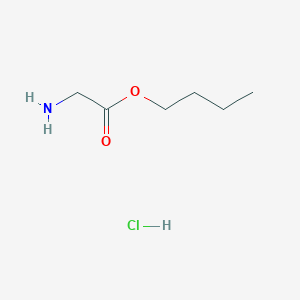
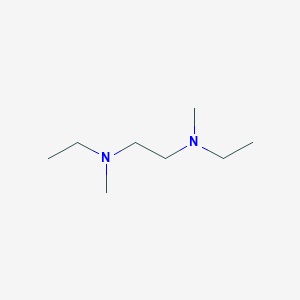
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
